Disodium;[3-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate
Description
Chemical Identity and Nomenclature
Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1^3,7]decan}-4-yl)phenyl phosphate is formally identified by the Chemical Abstracts Service number 142849-53-4 and possesses the molecular formula C₁₈H₂₃ClNaO₇P. The compound exhibits a molecular weight of 440.79 daltons in its sodium salt form, though variations in reported molecular weights exist depending on the specific salt form and hydration state. The systematic nomenclature reflects the complex structural architecture of this molecule, which incorporates multiple functional groups essential for its chemiluminescent properties.
The structural composition of this compound includes several key functional groups that contribute to its unique properties and applications. The molecule contains a phosphate group, which serves as the recognition site for alkaline phosphatase enzymes, a phenyl group that participates in the chemiluminescent mechanism, a spiro group that provides structural stability, a methyl ether group, and a chlorine substituent. These functional groups work in concert to create a stable yet reactive substrate that can undergo controlled decomposition to produce light emission when activated by enzymatic cleavage.
The spiro-adamantane structure represents a particularly significant aspect of the compound's design, as it contributes both to the stability of the dioxetane ring system and to the efficiency of the chemiexcitation process. The adamantane cage structure provides steric protection for the peroxide bonds while maintaining the necessary rigidity for optimal light emission characteristics. The incorporation of the chlorine substituent on the tricyclo structure further enhances the compound's performance by modulating the electronic properties of the system.
Commercial preparations of this substrate are typically supplied as ready-to-use formulations at concentrations of 0.25 millimolar, though concentrated forms at 25 millimolar are also available for laboratory dilution. The compound demonstrates high chemical purity, with high-performance liquid chromatography analysis typically showing greater than 98% purity in commercial preparations. This high purity is essential for consistent performance in sensitive analytical applications where even minor impurities could interfere with detection mechanisms.
Historical Development and Discovery
The development of disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1^3,7]decan}-4-yl)phenyl phosphate traces its origins to pioneering research conducted by A. Paul Schaap and co-workers at Wayne State University in Detroit during the late 1980s. This research group made groundbreaking contributions to the field of chemiluminescent substrates by developing the first generation of triggerable dioxetanes that could produce bright chemiluminescence when activated by alkaline phosphatase enzymes. Their work represented a fundamental shift in approach from spontaneous chemiluminescent systems to enzyme-triggered light emission mechanisms.
The historical context of 1,2-dioxetane research extends back to the 1960s, when these compounds were first identified as intermediates in bioluminescent reactions responsible for light production in fireflies, glow-worms, and other luminescent organisms. The understanding of natural bioluminescence mechanisms provided the theoretical foundation for developing synthetic analogues that could harness similar light-producing reactions for analytical applications. The transition from natural systems to synthetic substrates required extensive research into the structural requirements for stable yet reactive dioxetane compounds.
Schaap's breakthrough discovery involved the development of compounds containing 3-(2'-spiroadamantane)-4-methoxy-4-(3"-phosphoryloxy)phenyl-1,2-dioxetane structures. These compounds demonstrated the ability to remain stable for extended periods under normal storage conditions while becoming highly reactive upon enzymatic activation. The key innovation was the incorporation of a phenol-protecting group that could be selectively removed by specific enzymes, triggering the subsequent chemiexcitation process.
The evolution from first-generation triggerable dioxetanes to the current disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1^3,7]decan}-4-yl)phenyl phosphate formulation involved systematic optimization of structural elements to enhance performance characteristics. Early compounds required two-step activation procedures, first involving enzyme incubation at physiological pH followed by pH elevation to trigger chemiexcitation. The development of more advanced formulations enabled single-step procedures with improved kinetics and higher light output under physiological conditions.
Position in Chemiluminescent Research Field
Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1^3,7]decan}-4-yl)phenyl phosphate occupies a prominent position within the broader landscape of chemiluminescent research, representing one of the most successful commercial applications of synthetic chemiluminescence technology. The compound's development marked a significant advancement in the field by providing researchers with a practical alternative to radioactive detection methods, offering comparable sensitivity without the associated safety and regulatory concerns of radioactive materials.
The significance of this substrate within chemiluminescent research stems from its ability to bridge the gap between theoretical understanding of chemiluminescent mechanisms and practical analytical applications. While earlier chemiluminescent compounds often suffered from poor water solubility, low quantum yields in aqueous media, or instability under physiological conditions, this substrate demonstrated exceptional performance across multiple parameters. The compound exhibits high quantum efficiency for light emission, excellent stability during storage and handling, and optimal kinetics for analytical applications.
Recent developments in the field have focused on enhancing the performance characteristics of phenoxy-dioxetane systems through strategic structural modifications. Research has demonstrated that incorporation of electron-withdrawing substituents at specific positions can dramatically improve chemiluminescence quantum yields, with some modifications resulting in approximately 3000-fold increases in light emission efficiency in aqueous media. These advances have expanded the potential applications of chemiluminescent substrates and improved their competitiveness with other detection technologies.
The compound's role in advancing chemiluminescent research extends beyond its immediate analytical applications to its contribution to fundamental understanding of chemiexcitation mechanisms. Studies of its decomposition pathways and light emission characteristics have provided valuable insights into the relationship between molecular structure and chemiluminescent properties. This knowledge has informed the design of subsequent generations of chemiluminescent compounds and contributed to the development of new applications in biological imaging and sensing.
Contemporary research in the chemiluminescent field continues to build upon the foundational principles demonstrated by this substrate, with investigations focusing on developing compounds with enhanced brightness, improved kinetics, and expanded wavelength ranges for specialized applications. The spirostrain-accelerated chemiexcitation approach represents one promising direction, with research showing that substitution of spiroadamantane groups with spirocyclobutane structures can provide significant acceleration of chemiexcitation rates while maintaining stability characteristics.
Relationship to Other 1,2-Dioxetane Compounds
The relationship between disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1^3,7]decan}-4-yl)phenyl phosphate and other members of the 1,2-dioxetane family reveals important structure-activity relationships that govern chemiluminescent properties and analytical performance. The 1,2-dioxetane core structure represents the fundamental reactive unit responsible for light emission, but the specific substituents and structural modifications significantly influence stability, reactivity, and emission characteristics.
Comparative analysis with related compounds such as disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1^3,7]decan}-4-yl)-1-phenyl phosphate reveals subtle but important differences in performance characteristics. While both compounds share the core dioxetane-spiroadamantane architecture and phosphate triggering mechanism, variations in the positioning of chlorine substituents and other structural elements result in distinct kinetic profiles and emission intensities. These differences highlight the importance of precise structural control in optimizing chemiluminescent substrates for specific applications.
The broader family of 1,2-dioxetane compounds encompasses a diverse range of structures, from simple alkyl-substituted derivatives to complex spirocyclic systems designed for specific triggering mechanisms. Early stable dioxetane derivatives, such as 3,3,4-trimethyl-1,2-dioxetane and 3,3,4,4-tetramethyl-1,2-dioxetane, demonstrated the fundamental principles of controlled dioxetane decomposition but lacked the sophisticated triggering mechanisms necessary for analytical applications. These compounds provided proof-of-concept for synthetic chemiluminescence but required thermal activation rather than enzymatic triggering.
Recent investigations into spirostrain effects have revealed new possibilities for enhancing dioxetane performance through structural modifications of the spiro junction. Research has demonstrated that replacement of spiroadamantane groups with spirocyclobutane structures can result in dramatically accelerated chemiexcitation rates, with some compounds showing more than 100-fold increases in reaction rates compared to traditional adamantyl derivatives. The spirocyclobutyl modifications introduce angular strain that facilitates oxygen-oxygen bond cleavage and accelerates the overall chemiexcitation process.
| Compound Type | Spiro Structure | Relative Chemiexcitation Rate | Chemical Stability | Primary Application |
|---|---|---|---|---|
| Traditional Adamantyl | Spiroadamantane | 1.0 (reference) | High | Commercial detection |
| Substituted Cyclobutyl | Dimethyl-spirocyclobutane | 22-fold | High | Research applications |
| Unsubstituted Cyclobutyl | Spirocyclobutane | >100-fold | Moderate | Specialized assays |
| Cyclohexyl | Spirocyclohexane | 1.2-fold | High | Limited applications |
The development of near-infrared emitting dioxetane derivatives represents another important branch of the 1,2-dioxetane family tree, with compounds designed to emit light at longer wavelengths for improved tissue penetration in biological imaging applications. These compounds typically incorporate extended π-electron systems that shift emission wavelengths while maintaining the fundamental dioxetane decomposition mechanism. The ability to tune emission wavelengths through structural modifications has expanded the potential applications of chemiluminescent substrates in biological research and medical diagnostics.
Properties
CAS No. |
142849-53-4 |
|---|---|
Molecular Formula |
C18H20ClNa2O7P |
Molecular Weight |
460.8 g/mol |
IUPAC Name |
disodium;[3-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate |
InChI |
InChI=1S/C18H22ClO7P.2Na/c1-23-18(12-3-2-4-15(7-12)24-27(20,21)22)17(25-26-18)13-5-11-6-14(17)10-16(19,8-11)9-13;;/h2-4,7,11,13-14H,5-6,8-10H2,1H3,(H2,20,21,22);;/q;2*+1/p-2 |
InChI Key |
AASGHQHJTWUGDK-UHFFFAOYSA-L |
Canonical SMILES |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=CC(=CC=C5)OP(=O)([O-])[O-].[Na+].[Na+] |
Synonyms |
CSPD Substrate |
Origin of Product |
United States |
Preparation Methods
Solution-Based Assays (e.g., ELISA)
For immunoassays, combine:
Membrane Blotting (e.g., Western Blot)
SEAP Reporter Gene Assays
-
Prepare a 1.25 mM working solution by mixing 25 mM CSPD 1:20 with chemiluminescent enhancer.
-
Incubate at room temperature for 5 minutes before adding to samples.
Optimizing Signal with Enhancers
Chemiluminescence enhancers are critical for modulating reaction kinetics and output wavelength.
| Enhancer | Assay Type | Final Conc. | Function |
|---|---|---|---|
| Sapphire-II™ | Solution | 10% | Accelerates kinetics; shifts λmax to 460 nm |
| Emerald-II™ | Solution | 10% | Extends signal duration (>24 hours) |
| Nitro-Block™ | Blotting | 5% | Reduces quenching on nitrocellulose |
Enhancers must be matched to the assay format. For example, Sapphire-II™ increases signal intensity in microplate assays, while Nitro-Block™ is incompatible with nylon membranes.
Step-by-Step Protocol for Western Blotting
Substrate Application
Chemical Reactions Analysis
Types of Reactions
Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate primarily undergoes the following types of reactions:
Dephosphorylation: Catalyzed by alkaline phosphatase, this reaction removes the phosphate group, leading to the formation of an intermediate that decomposes to emit light.
Oxidation: The spirodioxetane ring can undergo oxidation, which is a key step in the chemiluminescent reaction.
Common Reagents and Conditions
Alkaline phosphatase: This enzyme catalyzes the dephosphorylation reaction.
Buffer solutions: Typically, an alkaline buffer is used to maintain the optimal pH for the enzyme activity.
Oxidizing agents: These may be used in the synthesis and activation of the spirodioxetane ring.
Major Products
The major product of the chemiluminescent reaction is light, which is emitted as the intermediate decomposes. This light emission is used for the detection of biomolecules in various assays.
Scientific Research Applications
Key Applications
-
Immunoassays
- CSPD substrate is extensively used in enzyme-linked immunosorbent assays (ELISA) for the detection of specific proteins. The chemiluminescent signal produced allows for highly sensitive quantification of target analytes.
- In a comparative study, CSPD demonstrated effective signal generation but was outperformed by CDP-Star substrate in terms of brightness and speed of signal development .
-
Western Blotting
- CSPD substrate is employed in Western blotting to visualize proteins separated by gel electrophoresis. The chemiluminescent signal enables the detection of low-abundance proteins.
- Studies indicate that CSPD provides sufficient sensitivity for detecting alkaline phosphatase conjugates on membranes, although CDP-Star may offer enhanced performance in some scenarios .
-
Nucleic Acid Detection
- CSPD substrate is suitable for detecting nonradioactively labeled nucleic acids in Southern and Northern blot applications. Its ability to produce a stable luminescent signal facilitates the analysis of DNA and RNA samples .
- The substrate's performance has been optimized for various buffer systems to enhance sensitivity and specificity .
- Cell Viability Assays
Comparative Performance with Other Substrates
The performance of CSPD substrate can be compared with other chemiluminescent substrates like CDP-Star. The following table summarizes key differences:
| Feature | CSPD Substrate | CDP-Star Substrate |
|---|---|---|
| Signal Brightness | Moderate | High (5-10 times brighter) |
| Time to Peak Emission | 10-20 minutes | 1-2 hours on membrane |
| Application Flexibility | Solution & solid phase | Primarily solid phase |
| Recommended Concentration | 0.4 mM (solution), 0.25 mM (blotting) | Similar concentrations |
Case Studies
-
Detection of Human Growth Hormone
A study demonstrated the effectiveness of CSPD substrate in detecting human growth hormone through chemiluminescent enzyme immunoassay techniques, achieving low detection limits suitable for clinical applications . -
Monitoring Alkaline Phosphatase Levels
An optimized method using CSPD substrate was developed to monitor changes in alkaline phosphatase levels during various biological processes, showcasing its utility in dynamic assays . -
Therapeutic Applications
Research has highlighted the potential therapeutic applications of alkaline phosphatase detection using CSPD substrate in assessing treatment responses in diseases such as cancer and liver disorders .
Mechanism of Action
The mechanism of action of Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate involves the following steps:
Dephosphorylation: Alkaline phosphatase removes the phosphate group from the substrate.
Formation of an intermediate: The removal of the phosphate group leads to the formation of a metastable intermediate.
Light emission: The intermediate decomposes, releasing energy in the form of visible light. This light emission is detected using imaging systems such as X-ray film or luminescence imagers.
Comparison with Similar Compounds
Structural and Functional Differences
CSPD is structurally related to other 1,2-dioxetane substrates but differs in key modifications:
- AMPPD (3-(2′-spiroadamantane)-4-methoxy-4-(3″-phosphoryloxy)phenyl-1,2-dioxetane): Lacks the chlorine atom present in CSPD. This chlorine reduces molecular aggregation, enhancing solubility and light emission kinetics .
- Galacton-plus : A β-galactosidase substrate with a galactose moiety instead of a phosphate group, limiting cross-reactivity with phosphatases .
- Glucuron : Designed for β-glucuronidase (GUS) detection, with a glucuronic acid group instead of phosphate .
Performance Metrics
Key Advantages of CSPD
- Enhanced Sensitivity : CSPD detects ALP at lower concentrations (3 fg) compared to AMPPD (10 fg) due to reduced self-quenching and optimized light output .
- Faster Kinetics : The chlorine substituent accelerates the transition to steady-state light emission, enabling rapid data acquisition in DNA sequencing .
- Versatility: Effective in both membrane-based assays (e.g., Southern blots) and live-cell imaging of endogenous phosphatases, as demonstrated in myeloma cell studies .
DNA Sequencing
CSPD outperforms AMPPD in nonisotopic DNA sequencing, offering sharper band resolution and faster results. Its stability prevents signal degradation, critical for high-throughput workflows .
Reporter Gene Assays
In SEAP assays, CSPD enables detection of ALP activity directly in culture medium, bypassing cell lysis. This simplifies protocols and reduces background noise .
Biological Activity
CSPD (Chemiluminescent Substrate for Alkaline Phosphatase) is a substrate used primarily in biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISAs). Its biological activity is significant in various applications, including diagnostics and research. This article delves into the biological activity of CSPD substrate, exploring its mechanisms, applications, and relevant research findings.
Overview of CSPD Substrate
CSPD is a 1,2-dioxetane compound that emits light upon hydrolysis by alkaline phosphatase (AP). The light emission occurs at a wavelength of 475 nm, making it suitable for sensitive detection methods in biological assays. The substrate is known for its sustained signal over time, which is beneficial for various experimental conditions.
The mechanism by which CSPD functions involves the following steps:
- Enzymatic Reaction : Upon interaction with alkaline phosphatase, CSPD undergoes hydrolysis.
- Light Emission : The hydrolysis leads to the formation of an excited state that emits light, detectable by luminometers.
- Signal Amplification : The intensity and duration of the emitted light can be influenced by various factors, including temperature and enzyme concentration.
Biological Activity and Applications
CSPD's biological activity has been explored in several contexts:
- Diagnostic Applications : CSPD is widely used in immunoassays to detect specific proteins or antibodies in clinical samples. Its high sensitivity allows for the detection of low-abundance targets.
- Research Applications : In molecular biology, CSPD serves as a tool for studying enzyme kinetics and protein interactions.
Case Studies
-
Detection of Pathogens :
- A study demonstrated the efficacy of CSPD in detecting Listeria monocytogenes in food samples. The assay showed high sensitivity and specificity, highlighting CSPD's role in food safety diagnostics.
-
Cancer Biomarker Detection :
- Research indicated that CSPD-based assays could effectively quantify cancer biomarkers in serum samples. This application underscores its potential in early cancer detection and monitoring treatment efficacy.
Comparative Studies
A comparative analysis of CSPD with other substrates like CDP-Star revealed differences in performance characteristics:
| Substrate | Emission Max (nm) | Detection Limit | Signal Duration |
|---|---|---|---|
| CSPD | 475 | pg-ng range | Sustained |
| CDP-Star | 461 | pg-ng range | Shorter |
Detailed Research Findings
- Stability and Sensitivity : Research has shown that CSPD maintains stability under various conditions, making it a reliable choice for prolonged assays. Its sensitivity allows for the detection of analytes at picogram levels, which is crucial for applications requiring high specificity.
- Enzyme Kinetics Studies : Studies utilizing CSPD have provided insights into enzyme kinetics, revealing how different factors such as pH and temperature affect enzymatic activity. This information is vital for optimizing assay conditions.
- Regulatory Mechanisms : Investigations into the regulatory mechanisms involving alkaline phosphatase have highlighted how CSPD can be used to study post-translational modifications and their effects on enzyme activity.
Q & A
Q. What experimental conditions optimize CSPD substrate performance in chemiluminescent detection assays?
CSPD substrate (Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2′-(5′-chloro)tricyclo[3.3.1.1³,⁷]decan}-4-yl)phenyl phosphate) requires precise conditions for maximal sensitivity:
- Substrate-to-Enhancer Ratio : Use Sapphire-II enhancer at a 1:1 ratio to stabilize the luminescent signal and reduce background noise .
- pH Range : Alkaline phosphatase (AP) activity peaks at pH 9.5–10.0; deviations beyond this range reduce dephosphorylation efficiency .
- Temperature : Incubate at 25°C for 15–30 minutes to ensure complete enzymatic cleavage. Prolonged incubation (>60 minutes) causes signal decay due to AP instability .
Q. Methodological Protocol :
Pre-warm CSPD/Sapphire-II to room temperature.
Apply 100 µL/well in 96- or 384-plate formats.
Use a luminometer with dynamic range ≥10⁶ RLU (relative light units) to capture high and low signals .
Q. How does CSPD compare to other AP substrates (e.g., MUP, pNPP) in sensitivity and dynamic range?
CSPD outperforms colorimetric (pNPP) and fluorescent (MUP) substrates in sensitivity and dynamic range due to its chemiluminescent properties:
| Substrate | Detection Limit | Dynamic Range | Signal-to-Noise Ratio |
|---|---|---|---|
| CSPD | 0.03 pg DNA | 10⁶ | 500:1 |
| MUP (Fluor.) | 0.1 pg DNA | 10⁴ | 100:1 |
| pNPP (Color.) | 1.0 pg DNA | 10³ | 50:1 |
Data derived from rhIL-6 assays and nucleic acid blotting .
Key Advantage : CSPD’s spirodioxetane structure emits light upon AP cleavage, eliminating the need for exogenous light excitation and minimizing photobleaching .
Advanced Research Questions
Q. How can CSPD-derived data contradictions (vs. fluorescent/colorimetric methods) be systematically resolved?
Discrepancies often arise from differences in detection mechanisms or enzyme kinetics:
- Signal Saturation : CSPD’s high sensitivity may saturate detectors in high-AP samples. Dilute samples 1:10–1:100 and re-measure .
- Kinetic vs. Endpoint Assays : CSPD assays are endpoint-based, while MUP allows real-time monitoring. Validate results using internal controls (e.g., AP-spiked standards) .
- Matrix Effects : Serum or cell lysates may quench CSPD signals. Use centrifugal filtration (10 kDa cutoff) to remove interferents .
Case Study : In a cytokine assay, CSPD detected 10 fM IL-6, whereas MUP required 100 fM. Cross-validation via ELISA confirmed CSPD’s accuracy .
Q. What structural modifications to CSPD could enhance its utility in novel assay formats?
The spirodioxetane core and phosphate group are critical for AP recognition and light emission:
- Chlorine Substituent : The 5′-chloro group in the tricyclodecan moiety increases luminescence half-life from 30 minutes to 2 hours .
- Polarity Adjustments : Adding hydrophilic groups (e.g., sulfonate) improves solubility for homogeneous assays .
- Backbone Flexibility : Rigidifying the dioxetane ring via methyl groups reduces non-specific hydrolysis .
Engineering Strategy : Use molecular dynamics simulations to model AP-CSPD binding and identify residues for covalent modification .
Q. How can CSPD be integrated with single-molecule imaging or microfluidic platforms?
- Microfluidics : Pair CSPD with droplet-based systems to quantify AP activity in single cells. Limit droplet size to <10 µm to prevent signal dilution .
- Imaging : Combine CSPD with tyramide signal amplification (TSA) for super-resolution microscopy. Optimize TSA concentration to avoid background .
Validation : In a 2024 study, CSPD-TSA achieved 50 nm resolution on DNA FISH probes, surpassing conventional chromogenic methods .
Methodological Best Practices
- Data Normalization : Use internal reference standards (e.g., non-target AP) to correct for plate-to-plate variability .
- Storage : Lyophilize CSPD at -80°C for long-term stability; avoid freeze-thaw cycles .
- Ethical Compliance : For human tissue studies, obtain IRB approval and document CSPD handling in biosafety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
